6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol
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Overview
Description
6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol is a chemical compound with the molecular formula C9H8O It is a member of the indene family, characterized by its unique oxirane ring fused to an indene structure
Preparation Methods
The synthesis of 6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the epoxidation of indene derivatives. A common method involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to diols using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include m-CPBA for epoxidation, LiAlH4 for reduction, and potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions include diols, ketones, and substituted indene derivatives.
Scientific Research Applications
6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, targeting specific enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol can be compared with other similar compounds such as:
1a,6a-Dihydro-1a,6a-diphenyl-6H-indeno[1,2-b]oxiren-6-one: This compound has a similar indene-oxirane structure but with additional phenyl groups, which can influence its reactivity and applications.
1aH,6H,6aH-indeno[1,2-b]oxirene: Another related compound with a similar core structure but different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
55272-80-5 |
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Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6,6a-dihydro-1aH-indeno[2,3-b]oxiren-6-ol |
InChI |
InChI=1S/C9H8O2/c10-7-5-3-1-2-4-6(5)8-9(7)11-8/h1-4,7-10H |
InChI Key |
YYCIPZNUPHWNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(O3)C(C2=C1)O |
Origin of Product |
United States |
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